2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride
Overview
Description
The compound 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride (DAMC) is a chemical of interest due to its relevance in pharmaceutical applications, particularly as an impurity in tramadol, a widely used analgesic . The compound is also an important intermediate in the synthesis of various organic molecules .
Synthesis Analysis
The synthesis of DAMC can be achieved through the Mannich reaction, which involves the use of cyclohexanone, polyformaldehyde, and dimethylamine hydrochloride. Optimal reaction conditions have been determined using uniform experiment design, resulting in a yield of 75.1% under the conditions of a molar ratio of cyclohexanone:polyformaldehyde:dimethylamine hydrochloride = 2.1:1:1, a reaction temperature of 95°C, and a reaction time of 2.7 hours .
Molecular Structure Analysis
The molecular structure of DAMC-related compounds has been studied using various spectroscopic methods. For instance, the reaction of DAMC with m-anisyl magnesium bromide yielded a mixture of Z- and E-isomers, which were separated and had their configurations determined by 13C NMR spectra . Additionally, the crystal structure of related cyclohexanone derivatives has been characterized by X-ray single-crystal diffraction, revealing different conformations of the cyclohexenone rings and the presence of intramolecular hydrogen bonds .
Chemical Reactions Analysis
DAMC can undergo further chemical reactions to form various derivatives. For example, it can react with m-anisyl magnesium bromide to form 1-(m-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol, with the reaction's stereochemistry being a subject of discussion . Additionally, DAMC can be involved in [4 + 2] cycloaddition reactions, as demonstrated by the synthesis of 4-Hydroxymethyl-2-cyclohexen-1-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of DAMC have been explored through different analytical techniques. A validated HPLC method using a precolumn derivatization reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH) in acidic conditions has been developed for the determination of DAMC. This method is selective, quantitative, and allows for the determination of DAMC at low ppm levels . The method's validation included assessments of selectivity, precision, linearity, accuracy, and robustness.
Scientific Research Applications
Antimicrobial Activity
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride has shown potential in antimicrobial activity. A Mannich base derivative of this compound inhibits the growth of drug-resistant strains of Mycobacterium tuberculosis, displaying effective MIC (Minimum Inhibitory Concentration) values towards various drug-resistant strains (Das et al., 2010).
Synthesis Optimization
The compound has been used in synthetic processes. A study on optimizing its synthesis using the Mannich reaction indicated efficient conditions for its production, demonstrating its importance in chemical synthesis (Wang Xiu-lan, 2007).
Cytotoxic Properties
Research has shown that derivatives of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride can be potent cytotoxins. This property is significant in cancer research, where these compounds demonstrated high toxicity towards human WiDr colon cancer cells (Pati et al., 2007).
Chemical Analysis and Detection
It has also been utilized in analytical chemistry. A validated HPLC method for determining this compound in Tramadol uses derivatization with 2,4-dinitrophenylhydrazine, illustrating its relevance in pharmaceutical analysis (Medvedovici et al., 2004).
Catalysis in Organic Reactions
The compound is involved in catalytic processes. A study found that a catalyst system involving 2-dimethylaminopyridine facilitated the dehydrogenation of cyclohexanones to phenols, indicating its role in advanced chemical synthesis (Pun et al., 2013).
Acidochromic and Solvatochromic Properties
Investigations into its derivatives revealed significant acidochromic and solvatochromic behaviors. These properties are essential in the development of new materials with potential applications in sensors and molecular switches (Badal et al., 2020).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, 2-(Dimethylamino)ethanethiol hydrochloride is toxic if swallowed or in contact with skin5.
Future Directions
The future directions in the research of similar compounds often involve their potential applications in various fields. For instance, Poly [2- (dimethylamino)ethyl methacrylate] (PDMAEMA) and its copolymers represent one example of functional materials which inhibit the growth of both harmful Gram-negative and Gram-positive bacteria6.
Please consult with a professional chemist or a relevant expert for more accurate and specific information. This information is based on the general knowledge and may not be fully applicable to “2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride”.
properties
IUPAC Name |
2-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-10(2)7-8-5-3-4-6-9(8)11;/h8H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVHTSWMNNSUSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658752 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | |
CAS RN |
42036-65-7 | |
Record name | Cyclohexanone, 2-[(dimethylamino)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42036-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((Dimethylamino)methyl)cyclohexanone hydrochloride, (2RS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042036657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 42036-65-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl((2-oxocyclohexyl)methyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclohexanone, 2-[(dimethylamino)methyl]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(DIMETHYLAMINOMETHYL)-1-CYCLOHEXANONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UU6LE6AUC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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